molecular formula C20H18Cl2N2O4 B5182239 4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride

Cat. No.: B5182239
M. Wt: 421.3 g/mol
InChI Key: GHKRDNPSJWJZCK-UHFFFAOYSA-N
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Description

4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride is a complex organic compound with the molecular formula C20H18Cl2N2O4 . This compound is known for its unique chemical structure, which includes a quinoline moiety substituted with chloro, ethoxycarbonyl, and methyl groups, as well as a benzoic acid moiety.

Preparation Methods

The synthesis of 4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride typically involves multiple stepsThe final step involves the coupling of the quinoline derivative with benzoic acid under specific reaction conditions to form the desired compound .

Chemical Reactions Analysis

4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in studying biological processes involving quinoline derivatives.

    Medicine: It has potential therapeutic applications due to its unique chemical structure.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride involves its interaction with specific molecular targets. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity. The chloro, ethoxycarbonyl, and methyl substituents enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-[(6-Chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride can be compared with other quinoline derivatives, such as:

This compound stands out due to its unique combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[(6-chloro-3-ethoxycarbonyl-8-methylquinolin-4-yl)amino]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4.ClH/c1-3-27-20(26)16-10-22-17-11(2)8-13(21)9-15(17)18(16)23-14-6-4-12(5-7-14)19(24)25;/h4-10H,3H2,1-2H3,(H,22,23)(H,24,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKRDNPSJWJZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC3=CC=C(C=C3)C(=O)O)Cl)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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